Methyl 5-O-trityl-D-xylofuranoside
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Overview
Description
Methyl 5-O-trityl-D-xylofuranoside: is a chemical compound with the molecular formula C25H26O5 and a molar mass of 406.47 g/mol . It is a derivative of D-xylofuranose, where the hydroxyl group at the 5-position is protected by a trityl group, and the anomeric hydroxyl group is methylated. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-O-trityl-D-xylofuranoside typically involves the protection of D-xylofuranose. The hydroxyl group at the 5-position is protected using a trityl chloride in the presence of a base such as pyridine. The anomeric hydroxyl group is then methylated using methyl iodide and a base like sodium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale protection and methylation reactions similar to those used in laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 5-O-trityl-D-xylofuranoside can undergo oxidation reactions, particularly at the anomeric position, leading to the formation of lactones or carboxylic acids.
Reduction: Reduction reactions can target the trityl group, leading to its removal and the formation of the free hydroxyl group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of D-xylofuranose.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Methyl 5-O-trityl-D-xylofuranoside is used as an intermediate in the synthesis of complex carbohydrates and glycosides. Its stability makes it a valuable protecting group in multi-step organic syntheses .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of xylofuranose derivatives in biological systems.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules. Its role in the synthesis of specialty chemicals highlights its industrial importance.
Mechanism of Action
The mechanism of action of Methyl 5-O-trityl-D-xylofuranoside primarily involves its role as a protecting group in organic synthesis. The trityl group stabilizes the molecule by preventing unwanted reactions at the 5-position hydroxyl group. This allows for selective reactions at other positions on the molecule. The methyl group at the anomeric position further stabilizes the compound and prevents ring-opening reactions.
Comparison with Similar Compounds
- Methyl 5-O-benzyl-D-xylofuranoside
- Methyl 5-O-acetyl-D-xylofuranoside
- Methyl 5-O-tosyl-D-xylofuranoside
Comparison: Methyl 5-O-trityl-D-xylofuranoside is unique due to the presence of the trityl group, which provides greater stability compared to benzyl or acetyl protecting groups. The trityl group is bulkier and offers better protection against acidic and basic conditions, making it more suitable for complex synthetic routes. Additionally, the methyl group at the anomeric position enhances the compound’s stability compared to other similar compounds.
Properties
IUPAC Name |
2-methoxy-5-(trityloxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c1-28-24-23(27)22(26)21(30-24)17-29-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-24,26-27H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZBMSNSNORRPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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